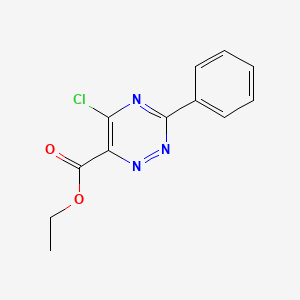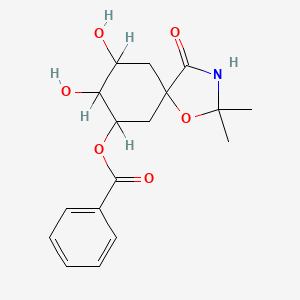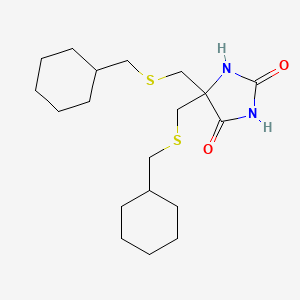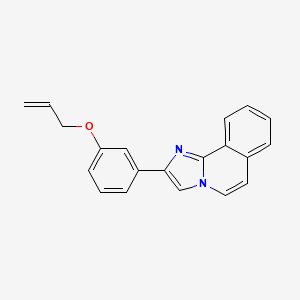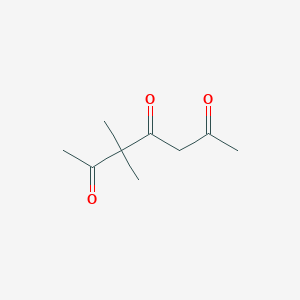
3,3-Dimethylheptane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylheptane-2,4,6-trione is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of three ketone groups located at the 2, 4, and 6 positions of the heptane chain, with two methyl groups attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylheptane-2,4,6-trione can be synthesized through the methylation of heptane-2,4,6-trione. The process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3,3-Dimethylheptane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3,3-Dimethylheptane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethylheptane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
類似化合物との比較
3-Methylheptane-2,4,6-trione: This compound has one less methyl group compared to 3,3-Dimethylheptane-2,4,6-trione.
3,5-Dimethylheptane-2,4,6-trione: This compound has an additional methyl group at the fifth carbon position.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and ketone functionalities
特性
CAS番号 |
23039-25-0 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
3,3-dimethylheptane-2,4,6-trione |
InChI |
InChI=1S/C9H14O3/c1-6(10)5-8(12)9(3,4)7(2)11/h5H2,1-4H3 |
InChIキー |
BLVCFNFGVTULKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C(C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


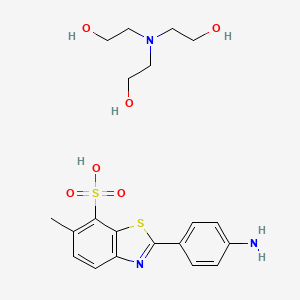
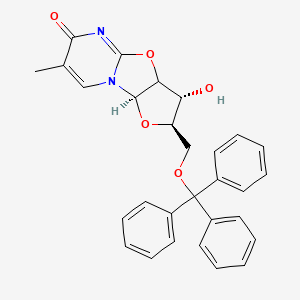
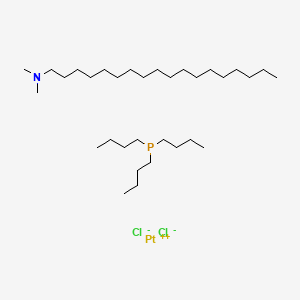
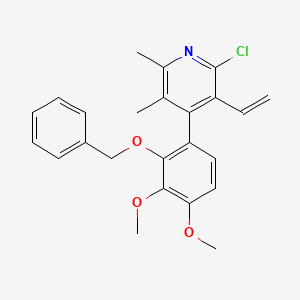
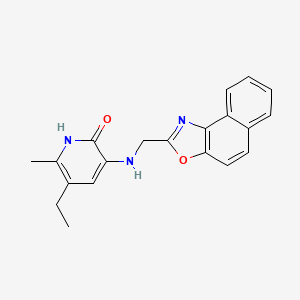
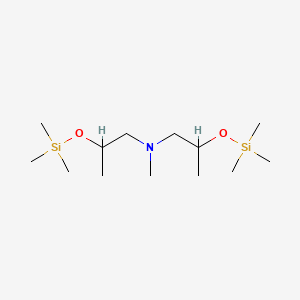

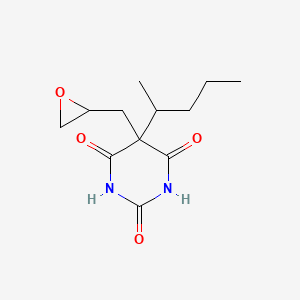
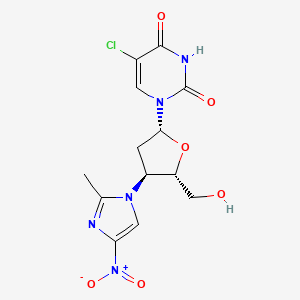
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
